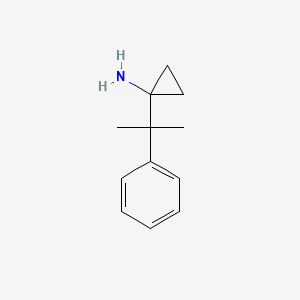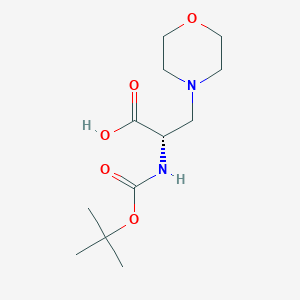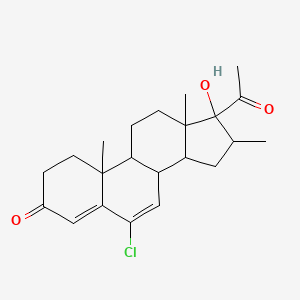
Boc-HoMet-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-HoMet-OH, also known as tert-butoxycarbonyl-L-homomethionine, is a derivative of the amino acid methionine. It is commonly used in organic synthesis and peptide chemistry due to its protective group, the tert-butoxycarbonyl (Boc) group, which shields the amino group from unwanted reactions during synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-HoMet-OH typically involves the protection of the amino group of L-homomethionine with the Boc group. This is achieved by reacting L-homomethionine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The Boc protection is a widely used method in the pharmaceutical industry for the synthesis of peptides and other complex molecules .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-HoMet-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfur atom in the methionine side chain can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Deprotection: TFA, HCl in methanol, or oxalyl chloride in methanol.
Substitution: Various electrophiles can be used depending on the desired substitution product.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Major Products Formed
Deprotection: L-homomethionine
Oxidation: Methionine sulfoxide or methionine sulfone.
Applications De Recherche Scientifique
Boc-HoMet-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the development of pharmaceuticals, especially in the synthesis of peptide-based drugs.
Biological Studies: Employed in studies involving protein structure and function.
Industrial Applications: Used in the production of various fine chemicals and intermediates.
Mécanisme D'action
The primary function of Boc-HoMet-OH is to serve as a protected form of L-homomethionine. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various chemical reactions. The Boc group is removed by acid-catalyzed cleavage, which involves protonation of the carbonyl oxygen, leading to the formation of a tert-butyl cation and subsequent release of carbon dioxide .
Comparaison Avec Des Composés Similaires
Boc-HoMet-OH can be compared with other Boc-protected amino acids such as Boc-L-methionine and Boc-L-cysteine. While all these compounds serve as protected forms of their respective amino acids, this compound is unique due to the presence of an additional methylene group in the side chain, which can influence its reactivity and properties .
List of Similar Compounds
- Boc-L-methionine
- Boc-L-cysteine
- Boc-L-alanine
- Boc-L-lysine
Propriétés
Formule moléculaire |
C11H21NO4S |
|---|---|
Poids moléculaire |
263.36 g/mol |
Nom IUPAC |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfanylpentanoic acid |
InChI |
InChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)6-5-7-17-4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1 |
Clé InChI |
BBKWPHNJSWWLBV-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CCCSC)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCCSC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[4-[4-(N-[4-(1,3-benzoxazol-2-yl)phenyl]anilino)phenyl]phenyl]-N-phenylaniline](/img/structure/B12290752.png)
![Disodium;[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12290757.png)
![Methyl N-[(benzyloxy)carbonyl]valinate](/img/structure/B12290765.png)
![3-Methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12290773.png)

![[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B12290785.png)
![[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] pyridine-4-carboxylate](/img/structure/B12290807.png)
![{3-[(4-Amino-benzenesulfonyl)-isobutyl-amino]-1-benzyl-2-hydroxy-propyl}-carbamic acid tetrahydro-furan-3-YL ester](/img/structure/B12290812.png)
![Butanedioic acid, 1-[4-(acetylamino)phenyl] ester](/img/no-structure.png)
![1-[4-Hydroxy-4-(2-methoxyphenyl)-7,7-diphenyloctahydro-2H-isoindol-2-yl]-2-(2-methoxyphenyl)propan-1-one](/img/structure/B12290817.png)
![tert-butyl N-[(1S)-3-{3-[3-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl}-1-phenylpropyl]carbamate](/img/structure/B12290838.png)
